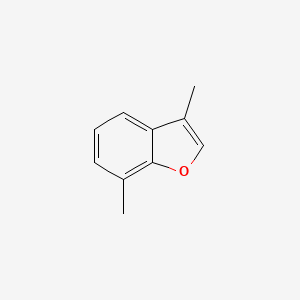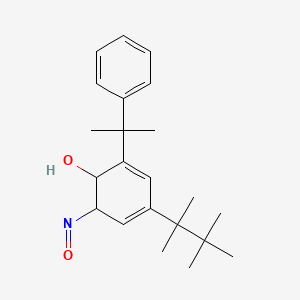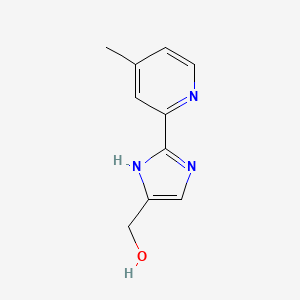
4-(2-Aminoethyl)-3-bromobenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-bromobenzoic Acid is an organic compound that features a bromine atom and an aminoethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-bromobenzoic Acid typically involves the bromination of 4-(2-Aminoethyl)benzoic Acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes:
Bromination: Introduction of the bromine atom into the aromatic ring.
Amination: Introduction of the aminoethyl group through nucleophilic substitution or reductive amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-3-bromobenzoic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
4-(2-Aminoethyl)-3-bromobenzoic Acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-bromobenzoic Acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, while the bromine atom can participate in halogen bonding.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)benzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(2-hydroxyethyl)benzoic Acid: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties.
Uniqueness
4-(2-Aminoethyl)-3-bromobenzoic Acid is unique due to the presence of both the bromine atom and the aminoethyl group, which confer distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-bromobenzoic acid |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-7(9(12)13)2-1-6(8)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
InChIキー |
ZKHWBQDRULLPDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
![8-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13690233.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)








![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
